1-Benzyl-3-(phenylsulfonyl)pyrrolidine
Overview
Description
1-Benzyl-3-(phenylsulfonyl)pyrrolidine is an organic compound with the molecular formula C₁₇H₁₉NO₂S and a molecular weight of 301.4 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a phenylsulfonyl group. It is used primarily in research and development settings, particularly in the fields of organic chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine, benzyl chloride, and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route:
Chemical Reactions Analysis
1-Benzyl-3-(phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include sulfone derivatives, sulfides, and substituted pyrrolidines.
Scientific Research Applications
1-Benzyl-3-(phenylsulfonyl)pyrrolidine has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of sulfonyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine is not well-documented. it is believed to interact with molecular targets through its sulfonyl and benzyl groups, which can form various interactions with enzymes and receptors in biological systems. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Benzyl-3-(phenylsulfonyl)pyrrolidine can be compared with other similar compounds such as:
1-Benzylpyrrolidine: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
3-(Phenylsulfonyl)pyrrolidine: Lacks the benzyl group, which affects its overall reactivity and interaction with biological targets.
1-Benzyl-3-(methylsulfonyl)pyrrolidine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of benzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOUOKAVIJSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473276 | |
Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101767-83-3 | |
Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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